molecular formula C31H33N3O3 B2501336 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethoxyphenyl)acetamide CAS No. 921860-88-0

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2501336
CAS No.: 921860-88-0
M. Wt: 495.623
InChI Key: GIGMWUGQGLCIOA-UHFFFAOYSA-N
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Description

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethoxyphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a benzyl group is attached to the nitrogen atom of the piperidine.

    Coupling with the Acetamide Group: The final step involves coupling the quinoline-piperidine intermediate with an acetamide derivative, facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C), which may reduce the quinoline ring or the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting neurological disorders or cancers.

    Biological Studies: It can be used as a probe to study receptor-ligand interactions, enzyme inhibition, or cellular uptake mechanisms.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules or as a functional additive in materials science.

Mechanism of Action

The mechanism of action of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The quinoline core may interact with aromatic residues in the binding site, while the piperidine ring could enhance binding affinity through hydrophobic interactions. The acetamide group may participate in hydrogen bonding, stabilizing the compound within the target site.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-methoxyphenyl)acetamide
  • 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-hydroxyphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethoxyphenyl)acetamide may exhibit unique pharmacokinetic properties, such as improved solubility or enhanced metabolic stability, due to the presence of the ethoxy group. This could make it a more effective candidate for certain therapeutic applications.

Properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O3/c1-2-36-27-14-12-26(13-15-27)32-30(35)22-37-28-10-6-9-25-11-16-29(33-31(25)28)34-19-17-24(18-20-34)21-23-7-4-3-5-8-23/h3-16,24H,2,17-22H2,1H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGMWUGQGLCIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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